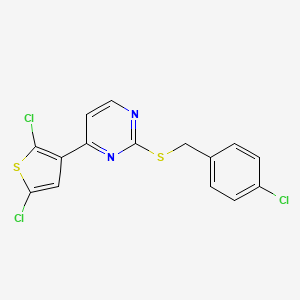

4-Chlorobenzyl 4-(2,5-dichloro-3-thienyl)-2-pyrimidinyl sulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

Again, specific information on the molecular structure of “4-Chlorobenzyl 4-(2,5-dichloro-3-thienyl)-2-pyrimidinyl sulfide” is not available from the sources I accessed .Chemical Reactions Analysis

I was unable to find specific information on the chemical reactions involving "this compound" .Physical And Chemical Properties Analysis

Detailed physical and chemical properties of “this compound” are not available .Aplicaciones Científicas De Investigación

Sulfur Inversion and Complex Formation

A study explored the reactivity of thioethers, including compounds similar to "4-Chlorobenzyl 4-(2,5-dichloro-3-thienyl)-2-pyrimidinyl sulfide," with ruthenium complexes. This research aimed to understand the dynamics of sulfur inversion and the formation of complex structures involving ruthenium, which can have implications in catalysis and materials science (Tresoldi et al., 2002).

Antimicrobial Activity

Another study evaluated the antimicrobial properties of N-benzylthienopyrimidinone derivatives, which are structurally related to the compound of interest. The research focused on understanding how the incorporation of a thienyl moiety into the pyrimidinone nucleus affects antimicrobial activity, contributing valuable insights into the development of new antimicrobial agents (Diédhiou et al., 2022).

Nucleophilic Substitution and Herbicide Intermediates

The use of sulfinates to enhance the rate of nucleophilic substitution in pyrimidinyloxy derivatives was investigated, revealing potential applications in synthesizing potent herbicides. This research offers a methodological advancement in the preparation of herbicide intermediates from pyrimidinyl sulfides (Bessard & Crettaz, 2000).

Restricted Phenyl Rotation

A study on pyridyl thioether ligands N,S-chelated to congested diiminoruthenium cores, which include similar sulfur-containing compounds, shed light on the restricted rotation of phenyl groups in such complexes. This phenomenon is significant for understanding the stereochemical properties and reactivity of these complexes (Baradello et al., 2004).

Synthesis and Catalysis

Research has also been conducted on the synthesis of heterocyclic compounds, including thienopyrimidinones, utilizing novel catalytic methods and reagents. These studies contribute to the development of more efficient synthetic routes for producing sulfur-containing heterocycles, which have diverse applications in pharmaceuticals and agrochemicals (Davoodnia et al., 2007).

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-4-(2,5-dichlorothiophen-3-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl3N2S2/c16-10-3-1-9(2-4-10)8-21-15-19-6-5-12(20-15)11-7-13(17)22-14(11)18/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMFYADTXUOKHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC=CC(=N2)C3=C(SC(=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2869355.png)

![7-decyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2869362.png)

![4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2869367.png)

![(1R,5S)-N-benzhydryl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2869370.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)butanamide](/img/structure/B2869372.png)

![5-(3-chloro-4-methylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2869374.png)

![2-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2869377.png)